Cas no 1351661-95-4 (4-fluoro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide)

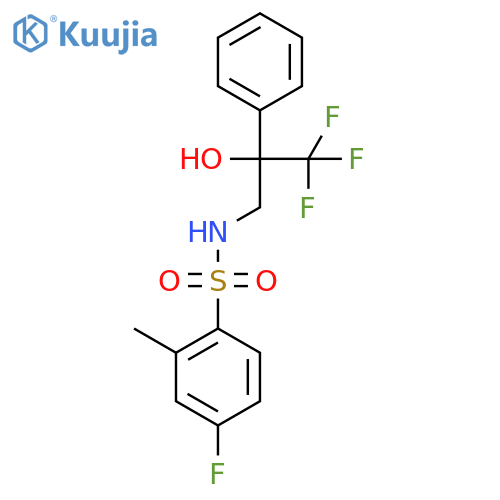

1351661-95-4 structure

商品名:4-fluoro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide

4-fluoro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 4-fluoro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide

- 1351661-95-4

- AKOS024524083

- 4-fluoro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide

- F5857-3593

-

- インチ: 1S/C16H15F4NO3S/c1-11-9-13(17)7-8-14(11)25(23,24)21-10-15(22,16(18,19)20)12-5-3-2-4-6-12/h2-9,21-22H,10H2,1H3

- InChIKey: ATJCZTNOVYZSKO-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(=CC=1C)F)(NCC(C(F)(F)F)(C1C=CC=CC=1)O)(=O)=O

計算された属性

- せいみつぶんしりょう: 377.07087716g/mol

- どういたいしつりょう: 377.07087716g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 25

- 回転可能化学結合数: 5

- 複雑さ: 543

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 74.8Ų

4-fluoro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5857-3593-2mg |

4-fluoro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide |

1351661-95-4 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F5857-3593-5mg |

4-fluoro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide |

1351661-95-4 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5857-3593-25mg |

4-fluoro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide |

1351661-95-4 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F5857-3593-3mg |

4-fluoro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide |

1351661-95-4 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5857-3593-20μmol |

4-fluoro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide |

1351661-95-4 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5857-3593-50mg |

4-fluoro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide |

1351661-95-4 | 50mg |

$160.0 | 2023-09-09 | ||

| Life Chemicals | F5857-3593-4mg |

4-fluoro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide |

1351661-95-4 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F5857-3593-10mg |

4-fluoro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide |

1351661-95-4 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5857-3593-20mg |

4-fluoro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide |

1351661-95-4 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F5857-3593-75mg |

4-fluoro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide |

1351661-95-4 | 75mg |

$208.0 | 2023-09-09 |

4-fluoro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide 関連文献

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

1351661-95-4 (4-fluoro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide) 関連製品

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量